molecular formula C16H22N2O3 B3033797 N-(tert-butoxycarbonyl)-N1-(2,3-dihydro-1H-inden-5-yl)glycinamide CAS No. 1192998-98-3

N-(tert-butoxycarbonyl)-N1-(2,3-dihydro-1H-inden-5-yl)glycinamide

Cat. No.: B3033797
CAS No.: 1192998-98-3
M. Wt: 290.36
InChI Key: NHZSJQHZLYMRPU-UHFFFAOYSA-N
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Description

N-(tert-butoxycarbonyl)-N1-(2,3-dihydro-1H-inden-5-yl)glycinamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butoxycarbonyl)-N1-(2,3-dihydro-1H-inden-5-yl)glycinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through a series of reactions involving the cyclization of suitable precursors.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Coupling with Glycine Derivative: The final step involves coupling the Boc-protected indene derivative with a glycine derivative under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butoxycarbonyl)-N1-(2,3-dihydro-1H-inden-5-yl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(tert-butoxycarbonyl)-N1-(2,3-dihydro-1H-inden-5-yl)glycinamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(tert-butoxycarbonyl)-N1-(2,3-dihydro-1H-inden-5-yl)glycinamide involves its interaction with specific molecular targets. The Boc group can be cleaved under acidic conditions, revealing the active amine group, which can then interact with biological molecules. The indene moiety may contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butoxycarbonyl)-N1-(2,3-dihydro-1H-inden-5-yl)ethanolamine
  • N-(tert-butoxycarbonyl)-N1-(2,3-dihydro-1H-inden-5-yl)alanine

Uniqueness

N-(tert-butoxycarbonyl)-N1-(2,3-dihydro-1H-inden-5-yl)glycinamide is unique due to its specific combination of the Boc protecting group and the indene moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

tert-butyl N-[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)17-10-14(19)18-13-8-7-11-5-4-6-12(11)9-13/h7-9H,4-6,10H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZSJQHZLYMRPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC1=CC2=C(CCC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(tert-butoxycarbonyl)-N1-(2,3-dihydro-1H-inden-5-yl)glycinamide
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N-(tert-butoxycarbonyl)-N1-(2,3-dihydro-1H-inden-5-yl)glycinamide
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N-(tert-butoxycarbonyl)-N1-(2,3-dihydro-1H-inden-5-yl)glycinamide
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N-(tert-butoxycarbonyl)-N1-(2,3-dihydro-1H-inden-5-yl)glycinamide
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N-(tert-butoxycarbonyl)-N1-(2,3-dihydro-1H-inden-5-yl)glycinamide
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N-(tert-butoxycarbonyl)-N1-(2,3-dihydro-1H-inden-5-yl)glycinamide

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